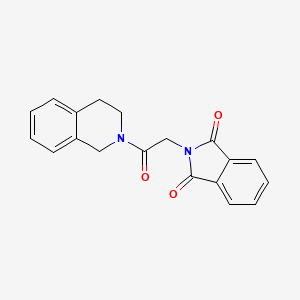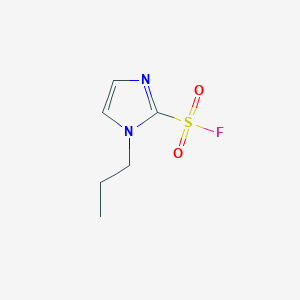
1-プロピルイミダゾール-2-スルホニルフルオリド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Propylimidazole-2-sulfonyl fluoride is a chemical compound with the CAS Number: 2300071-44-5 . It has a molecular weight of 192.21 .
Synthesis Analysis
Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This method involves the generation of fluorosulfonyl radicals from different precursors .Molecular Structure Analysis
The molecular formula of 1-Propylimidazole-2-sulfonyl fluoride is C6H9FN2O2S . The InChI Code is 1S/C6H9FN2O2S/c1-2-4-9-5-3-8-6(9)12(7,10)11/h3,5H,2,4H2,1H3 .Chemical Reactions Analysis
Sulfonyl fluorides, such as 1-Propylimidazole-2-sulfonyl fluoride, have been found to react with the catalytic serine in protease enzymes . Research using sulfonyl fluorides discovered that the electrophile could target several nucleophilic residues in protein binding sites, including tyrosine, lysine, serine, and threonine .科学的研究の応用
有機合成
スルホニルフルオリドは、1-プロピルイミダゾール-2-スルホニルフルオリドを含め、有機合成において広く用いられています . スルホニルフルオリドは、様々な官能基化スルホニルフルオリドの製造に用いられます .
ケミカルバイオロジー
ケミカルバイオロジーの分野では、スルホニルフルオリドは反応性プローブとして用いられます . スルホニルフルオリドは、生体適合性(水安定性を含む)とタンパク質反応性の適切なバランスを備えています .
創薬
スルホニルフルオリドは、創薬にも用いられています . スルホニルフルオリドは、反応性のセリン(プロテアーゼ阻害剤として一般的に用いられる)だけでなく、特定の状況におけるスレオニン、リシン、チロシン、システイン、ヒスチジン残基も修飾することが知られています .
材料科学
材料科学では、スルホニルフルオリドは、その独特の性質により用途が見出されています .
共有結合酵素阻害
スルホニルフルオリドプローブは、共有結合酵素阻害に用いられます . スルホニルフルオリドプローブは、酵素の活性部位に結合して、その活性を阻害することができます .
標的同定と検証
スルホニルフルオリドプローブは、標的同定と検証に用いられます . スルホニルフルオリドプローブは、薬物の分子標的を特定し、その有効性を検証するのに役立ちます .
酵素結合部位のマッピング
スルホニルフルオリドプローブは、酵素結合部位のマッピングに用いられます . スルホニルフルオリドプローブは、基質または他のタンパク質が酵素に結合する特定の場所を特定するのに役立ちます .
タンパク質間相互作用
スルホニルフルオリドプローブは、タンパク質間相互作用の研究に用いられます . スルホニルフルオリドプローブは、細胞内のタンパク質間の相互作用の理解に役立ちます .
作用機序
Target of Action
1-Propylimidazole-2-sulfonyl fluoride is a type of sulfonyl fluoride, which are known to be used as electrophilic warheads by both medicinal chemists and chemical biologists . They have emerged as the workhorse functional group with diverse applications being reported .
Biochemical Pathways
1-Propylimidazole-2-sulfonyl fluoride is involved in the sulfur(vi)-fluoride exchange (SuFEx) processes . This process has invigorated research into electrophilic species featuring a sulfur–fluorine bond . The balance of reactivity and stability that is so attractive for these applications, particularly the resistance of sulfonyl fluorides to hydrolysis under physiological conditions, has provided opportunities for synthetic chemists .
Pharmacokinetics
The pharmacokinetics of 1-Propylimidazole-2-sulfonyl fluoride are primarily governed by pH and storage in bone . Hydrofluoric acid (HF) diffuses across cell membranes far more easily than fluoride ion . This property can influence the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound and its bioavailability.
Result of Action
The result of the action of 1-Propylimidazole-2-sulfonyl fluoride is the modification of target proteins. This modification can lead to changes in the function of these proteins, potentially leading to various biological effects .
将来の方向性
生化学分析
Biochemical Properties
1-Propylimidazole-2-sulfonyl fluoride, as a SuFEx warhead, can be appended to small molecules to investigate protein-ligand interactions . It reacts with the catalytic serine in protease enzymes and can target several nucleophilic residues in protein binding sites, including tyrosine, lysine, serine, and threonine . The reactivity of 1-Propylimidazole-2-sulfonyl fluoride is influenced by cation exchange processes under high-sodium and alkaline pH conditions .
Cellular Effects
The discerning reactivity of sulfur (VI)-fluoride exchange (SuFEx) chemistry, which includes 1-Propylimidazole-2-sulfonyl fluoride, has enabled the context-specific labeling of protein binding sites by chemical probes that incorporate these versatile warheads . This labeling can lead to the development of irreversible inhibitor drugs and chemical probes with improved pharmacological duration and selectivity .
Molecular Mechanism
The molecular mechanism of 1-Propylimidazole-2-sulfonyl fluoride involves the S (VI)–F bonds being exchanged with incoming nucleophiles to yield stable S (VI)–O and S (VI)–N linked products . Upon binding with other biological targets, 1-Propylimidazole-2-sulfonyl fluoride would be brought into proximity to a nucleophile on the target . This proximity enables 1-Propylimidazole-2-sulfonyl fluoride to react with the nucleophile on the target via SuFEx, irreversibly cross-linking the interacting biomolecules .
Temporal Effects in Laboratory Settings
Dosage Effects in Animal Models
. The experimental dosages often surpass the normal environmental concentrations and are difficult to compare with human exposures .
Metabolic Pathways
Transport and Distribution
The transport and distribution of 1-Propylimidazole-2-sulfonyl fluoride within cells and tissues are not well-documented. Guidelines exist for the transport, distribution, and handling of anhydrous hydrogen fluoride and hydrofluoric acid solutions, which may provide some insight .
Subcellular Localization
The subcellular localization of 1-Propylimidazole-2-sulfonyl fluoride is not well-documented. The subcellular localization of a protein is often tied to its function, so it’s important to determine where your protein of interest resides .
特性
IUPAC Name |
1-propylimidazole-2-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FN2O2S/c1-2-4-9-5-3-8-6(9)12(7,10)11/h3,5H,2,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZDWXOZFUVPAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CN=C1S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(4-Bromophenyl)-6-[(3-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2562482.png)

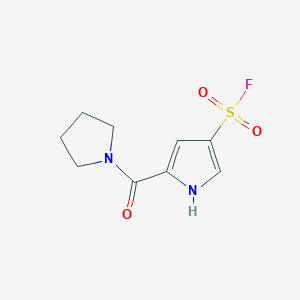
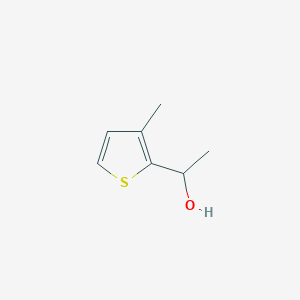
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2562488.png)
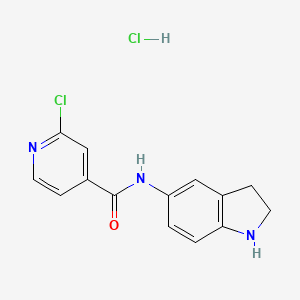
![2-(2,4-dichlorophenyl)-9-(4-hydroxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2562491.png)
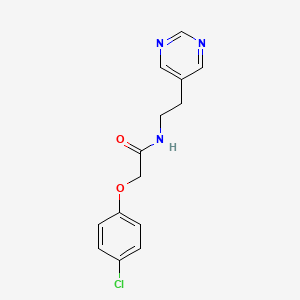

![4-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrido[2,3-d]pyrimidine](/img/structure/B2562498.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2562499.png)
![1-{[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole](/img/structure/B2562502.png)
